1-(3-Amino-2-(methylthio)phenyl)propan-2-one
Description
1-(3-Amino-2-(methylthio)phenyl)propan-2-one is a substituted arylpropanone featuring a phenyl ring with an amino (-NH₂) group at position 3 and a methylthio (-SCH₃) group at position 2, linked to a propan-2-one (acetone) moiety. Key applications of such compounds include roles as metabolic intermediates (e.g., in 4-methylthioamphetamine (4-MTA) metabolism ), anti-inflammatory agents , and synthetic precursors .
Properties
Molecular Formula |
C10H13NOS |
|---|---|
Molecular Weight |
195.28 g/mol |
IUPAC Name |
1-(3-amino-2-methylsulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C10H13NOS/c1-7(12)6-8-4-3-5-9(11)10(8)13-2/h3-5H,6,11H2,1-2H3 |
InChI Key |
FAERRCLVLXDJRC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C(=CC=C1)N)SC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Amino-2-(methylthio)phenyl)propan-2-one typically involves multi-step organic reactions. One common method involves the reaction of 3-amino-2-(methylthio)benzaldehyde with a suitable ketone under acidic or basic conditions to form the desired product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sodium hydroxide .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like recrystallization and purification using chromatography techniques to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Amino-2-(methylthio)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Alkyl halides, acyl chlorides, solvents like dichloromethane.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(3-Amino-2-(methylthio)phenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(3-Amino-2-(methylthio)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methylthio group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural and Physicochemical Properties
A comparison of structural analogs is presented in Table 1 , highlighting substituent variations and their effects on molecular properties.
Table 1: Structural and Physicochemical Comparison
*Calculated based on analogous compounds.
Key Observations:
- Substituent Effects: The amino group in the target compound likely increases polarity and aqueous solubility compared to analogs with only methylthio or trifluoromethyl groups .
- Electronic Properties : The electron-donating -NH₂ and electron-withdrawing -SCH₃ groups may create a unique electronic environment, influencing reactivity in synthetic pathways or biological interactions.
- Metabolic Relevance: The 4-SCH₃ analog (1-(4-(methylthio)phenyl)propan-2-one) is a known metabolite of 4-MTA, undergoing reductive amination or side-chain degradation .
Biological Activity
1-(3-Amino-2-(methylthio)phenyl)propan-2-one (often referred to in literature as a derivative of the aminophenyl compound) has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound's unique structure, characterized by an amino group and a methylthio substituent, suggests diverse interactions with biological targets, making it a candidate for further investigation in therapeutic applications.
- Molecular Formula : C10H13N1S1O1
- Molecular Weight : Approximately 201.28 g/mol
- Structure : The compound features an amino group at the para position and a methylthio group, which are critical for its biological activity.
Biological Activity Overview
Preliminary studies indicate that this compound may exhibit various biological activities, including:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes, which could play a role in therapeutic mechanisms.
- Anticancer Properties : Similar compounds have been explored for their anticancer effects, suggesting that this compound may also possess such activity.
- Antimicrobial Effects : The structural features may allow for interactions with microbial targets, leading to potential antimicrobial properties.
Enzyme Interaction Studies
Research has demonstrated that compounds similar to this compound can interact with various enzymes. For instance, studies on related aminophenyl compounds have shown their ability to bind to active sites of enzymes, influencing biochemical pathways crucial for disease progression.
Anticancer Activity
A study investigating the anticancer properties of related compounds found that certain derivatives exhibited significant antiproliferative effects against cancer cell lines. The mechanism was attributed to the ability of these compounds to induce apoptosis in cancer cells. While specific data on this compound is limited, the structural similarities suggest potential efficacy against various cancers .
Antimicrobial Properties
The antimicrobial activity of structurally similar compounds has been evaluated through minimum inhibitory concentration (MIC) assays. These studies indicate that certain derivatives display significant antibacterial and antifungal activities. The presence of the methylthio group is hypothesized to enhance membrane permeability, facilitating bacterial inhibition .
Comparative Analysis of Related Compounds
| Compound Name | Biological Activity | Key Features |
|---|---|---|
| 1-(3-Amino-2-(chloromethyl)phenyl)-propan-2-one | Potential anticancer activity | Chloromethyl group may alter reactivity |
| 1-(3-Amino-2-(methylthio)phenyl)-3-bromopropan-2-one | Enzyme inhibition | Bromine substitution enhances nucleophilic reactions |
| 1-(3-Amino-2-methylthio)phenyl)-1-chloropropan-2-one | Antimicrobial effects | Chlorine substitution affects biological interactions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
